5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride
Descripción
Molecular Formula and Weight Analysis
The molecular composition and mass are calculated as follows:
Molecular Formula :
C₆H₇N₃·2HCl
Elemental Breakdown :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.01 | 72.06 |
| H | 9 | 1.008 | 9.07 |
| N | 3 | 14.01 | 42.03 |
| Cl | 2 | 35.45 | 70.90 |
| Total | 194.06 |
Key Observations :
- The base compound (C₆H₇N₃) has a molecular weight of 121.14 g/mol .
- Addition of two hydrochloric acid molecules (36.46 g/mol each) yields the final weight of 194.06 g/mol .
- The formula aligns with mass spectrometry data showing [M+H]+ ion at m/z 122.07 for the free base and [M+Cl]⁻ at m/z 194.06 for the salt .
Synonyms and Registry Number Cross-Referencing
This compound is documented under multiple identifiers across chemical databases:
Synonyms :
Registry Numbers :
| Identifier Type | Number | Database/Link |
|---|---|---|
| CAS Registry | 2044712-98-1 | PubChem , Sigma-Aldrich |
| PubChem CID | 23294017 | PubChem |
| ChemSpider ID | 229669 | ChemSpider |
| EC Number | Not assigned | - |
Cross-Referencing Notes :
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJFWLRLOHRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-98-1 | |
| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclization from 1,3-Dicarbonyl Precursors
A foundational approach involves cyclizing 1,3-dicarbonyl compounds with nitrogen-containing fragments. For example, ethyl 2-cyano-4,4-dimethoxybutanoate reacts with formamidine under basic conditions to form a pyrimidin-4-ol intermediate, which undergoes acid-catalyzed cyclization to yield the pyrrolo[2,3-d]pyrimidine core.
Nucleophilic Displacement Strategy
The US Patent 5,254,687 discloses a method using 2-amino-5-substituted pyrimidines and nitrile-containing nucleophiles. For instance, 2-amino-5-chloropyrimidine reacts with acrylonitrile in the presence of potassium tert-butoxide, forming the pyrrolo[2,3-d]pyrimidine skeleton via intramolecular cyclization.
Stepwise Synthesis of 5H,6H,7H-Pyrrolo[2,3-d]Pyrimidine
Reduction and Protection of trans-4-[(tert-Butoxycarbonyl)Amino]Cyclohexanecarboxylic Acid
The Chinese Patent CN112279854B outlines a multi-step synthesis starting with the reduction of trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid using sodium dihydrobis(2-methoxyethoxy)aluminate in toluene at 60–70°C. Subsequent protection with benzoyl chloride in dichloromethane and triethylamine yields trans-4-(benzoylmethylamino)cyclohexyl methanesulfonate.
Sulfonation and Ring Closure
Heating the protected intermediate with sodium sulfite in a methanol-water mixture (1:1 v/v) at 80°C for 24–30 hours induces sulfonation, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine framework.
Chlorination and Methylamine Substitution
Treatment with thionyl chloride in acetonitrile at 0–10°C generates a reactive chlorinated intermediate, which reacts with a methylamine tetrahydrofuran solution to introduce the final substituents.
Formation of Dihydrochloride Salt
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (2.2 equivalents) at 0–5°C. Crystallization occurs upon cooling, yielding the dihydrochloride salt with >98% purity. Key parameters include:
- Solvent System : Ethanol/water (4:1 v/v) for optimal solubility
- Stoichiometry : 2.2 equivalents HCl to ensure complete protonation
- Crystallization Temperature : 0–5°C to prevent salt hydrolysis
Industrial-Scale Production Considerations
Industrial processes prioritize solvent recycling (e.g., toluene, acetonitrile) and continuous flow systems to enhance efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : 0.1% TFA in water/acetonitrile (70:30)
- Retention Time : 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| CN112279854B | Cyclohexanecarboxylic acid | 68% | 98.5% | Scalable protection steps |
| US5254687A | 2-Amino-5-chloropyrimidine | 72% | 97.8% | Fewer synthetic steps |
Challenges and Optimization Strategies
Low Solubility of Intermediate
Byproduct Formation During Salt Crystallization
- Mitigation : Adjust HCl addition rate to 0.5 mL/min and maintain pH 2.5–3.0.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 4-position. Key studies include:
Amination
Reaction with amines under mild conditions yields derivatives with enhanced biological activity. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 4-Piperidinyl-pyrrolopyrimidine | 72% | |
| Benzylamine | THF, RT, 6 hr | 4-Benzylamino-pyrrolopyrimidine | 68% |
The dihydrochloride form enhances solubility in polar solvents, accelerating reaction kinetics .
Halogenation
Phosphorus oxychloride (POCl₃) introduces chlorine at the 2- and 4-positions under controlled conditions:
textStep 1: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl₃ (3 eq) → Intermediate Step 2: DIEA (2 eq), toluene, 105°C, 16 hr → 2,4-Dichloro derivative (85% yield)[5]
This method improves yields compared to traditional protocols .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for functionalization:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME, 90°C, 8 hr | 4-Phenyl-pyrrolopyrimidine | 65% |
Buchwald-Hartwig Amination
Arylation at the 7-position is achieved using:
textPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C → 7-Aryl derivatives (60–75% yield)[3]
Alkylation and Acylation
The NH group in the pyrrole ring undergoes alkylation/acylation:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-pyrrolopyrimidine | 78% | |
| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl-pyrrolopyrimidine | 82% |
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for alkylation).
Cyclization Reactions
The compound serves as a scaffold for fused heterocycles:
Imidazo-Fused Derivatives
Reaction with aldehydes and ammonium acetate under acidic conditions yields imidazo[4,5-c]pyridines:
text5H,6H,7H-pyrrolo[2,3-d]pyrimidine + 4-nitrobenzaldehyde → Imidazo derivative (70% yield)[3]
Redox Reactions
The dihydrochloride form stabilizes intermediates during reduction:
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Saturated pyrrolidine analog | Bioactive intermediate |
Mechanistic Insights
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various therapeutic agents. It has been studied for its potential anticancer and antiviral properties. The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and autoimmune disorders.
Case Study: Inhibition of PAK4
Research indicates that this compound interacts with p21-activated kinase 4 (PAK4), a key player in several signaling pathways involved in cell growth and proliferation. By inhibiting PAK4, the compound disrupts these pathways, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .
Biological Studies
The biological activities of this compound have been explored extensively. It has shown promise as an enzyme inhibitor and is being investigated for its interactions with various biological macromolecules.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties against a range of pathogens. This makes them valuable in the development of new antibiotics .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research suggests that it can scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases .
Industrial Applications
Beyond medicinal uses, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be employed as a precursor in synthesizing complex organic molecules used in various industrial applications.
Summary Table: Applications of this compound
| Application Area | Description | Example Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for therapeutic agents; anticancer and antiviral properties | Inhibition of PAK4 leading to reduced tumor growth |
| Biological Studies | Enzyme inhibition; antimicrobial activity; antioxidant properties | Effective against various pathogens; scavenging free radicals |
| Industrial Applications | Development of new materials; precursor for complex organic molecules | Utilized in synthesizing diverse chemical products |
Mecanismo De Acción
The mechanism of action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from isomers like pyrrolo[3,4-d]pyrimidine , where the nitrogen positions in the fused rings differ. Substituents (e.g., chloro, amine, or methoxy groups) and saturation patterns further modulate reactivity and biological activity.
Table 1: Structural Comparison of Selected Pyrrolo-Pyrimidine Derivatives
Physicochemical Properties
- Solubility : The dihydrochloride form exhibits superior water solubility compared to neutral analogs (e.g., free-base 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) due to ionic interactions .
- Stability : Dihydrochloride salts generally enhance stability under acidic conditions, critical for storage and synthetic workflows .
Pharmaceutical Development
Limitations and Challenges
- Solubility vs. Reactivity: While the dihydrochloride salt improves solubility, it may reduce reactivity in non-polar solvents, necessitating optimization in multi-step syntheses .
- Structural Complexity : Compared to simpler analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , the dihydrochloride’s partial saturation complicates NMR characterization, as seen in poorly soluble derivatives .
Actividad Biológica
5H,6H,7H-Pyrrolo[2,3-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused bicyclic system that incorporates nitrogen atoms, contributing to its biological activity. The presence of halogen substituents and functional groups at various positions enhances its interaction with biological targets.
Research indicates that pyrrolo[2,3-d]pyrimidines function primarily as inhibitors of specific protein kinases. Notably, they have been identified as potential inhibitors of:
- Calcium-dependent protein kinases : These enzymes play crucial roles in various cellular processes, including cell proliferation and differentiation. Studies have shown that certain derivatives can inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC50 values ranging from 0.210 to 0.530 μM .
- Cyclin-dependent kinases (CDKs) : Pyrrolo[2,3-d]pyrimidines have demonstrated inhibitory effects on CDK4/6 and CDK9, which are vital for regulating the cell cycle. This inhibition has been linked to anti-tumor activity in various cancer cell lines .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting the growth of pancreatic cancer cells (MIA PaCa2) through CDK inhibition . The dual inhibition mechanism involving glycinamide ribonucleotide formyltransferase (GARFTase) has been elucidated as a unique feature contributing to their anticancer properties .
- Antimalarial Activity : Inhibitory effects on PfCDPK4 suggest potential applications in malaria treatment. The compounds displayed activity against merozoite invasion by the malaria parasite .
- Antiviral Properties : Some derivatives have also been investigated for their ability to inhibit viral replication, including studies targeting SARS-CoV-2 enzymes .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidines:
- In Vitro Studies : A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory activities against various kinases. For instance, a compound with a cyclopropylmethyl substituent at N-7 showed promising binding interactions with PfCDPK4 .
- Pharmacokinetic Profiling : Research conducted on mice revealed favorable pharmacokinetic properties for selected compounds from this series. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles necessary for therapeutic development .
- Efficacy Against Cancer Cell Lines : In vitro assays demonstrated that specific pyrrolo[2,3-d]pyrimidines exhibited potent anti-proliferative effects on engineered Chinese hamster ovary cells expressing folate receptors (FRs), highlighting their potential as targeted anticancer agents .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of pyrrolo[2,3-d]pyrimidines:
Q & A
Q. What are the standard synthetic routes for 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride, and how can computational methods improve their efficiency?
The synthesis of pyrrolo-pyrimidine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 4-chloro-6-(4-nitro-phenyl)-7H-pyrrolo[2,3-d]pyrimidine are synthesized via stepwise functionalization of the pyrrolo-pyrimidine core . Computational methods, such as quantum chemical calculations and reaction path searches, can predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. Integrating experimental data with computational feedback loops accelerates reaction optimization .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, derivatives like 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid are validated via NMR chemical shifts (e.g., δ 12.43 ppm for NH groups) and HRMS data . Purity can be assessed using HPLC with UV detection, ensuring ≥95% purity for biological assays.
Q. How should researchers evaluate the compound’s stability under various experimental conditions?
Stability studies should include accelerated degradation tests under acidic/basic conditions, thermal stress, and photolytic exposure. Monitor decomposition via HPLC or LC-MS. Lab safety protocols, such as those governing storage (e.g., desiccated, -20°C for hygroscopic compounds), are essential to prevent hydrolysis or oxidation .
Q. What are the common applications of this compound in medicinal chemistry research?
Pyrrolo-pyrimidine derivatives are explored as kinase inhibitors or antitumor agents due to their structural mimicry of purines. For example, analogs like 5-substituted thiophene-pyrrolo-pyrimidines exhibit potent bioactivity in cancer cell lines, validated through in vitro cytotoxicity assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing novel analogs with improved bioactivity?
Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify interactions between variables, minimizing experiments while maximizing yield and selectivity . Computational tools like ICReDD’s reaction path search methods further refine conditions .
Q. What methodologies address contradictions in reported bioactivity data across studies?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) and apply multivariate analysis to isolate confounding factors .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like EGFR or Aurora kinases. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Software platforms enable virtual screening of derivatives before synthesis .
Q. What experimental approaches elucidate degradation pathways during long-term stability studies?
Use forced degradation studies with LC-MS/MS to identify breakdown products. Isotopic labeling (e.g., , ) traces degradation mechanisms. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s structure-activity relationships (SAR)?
Systematic SAR studies involve synthesizing analogs with variations at the 4-, 5-, or 6-positions of the pyrrolo-pyrimidine core. For instance, substituting chlorine at the 4-position (as in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) enhances electrophilicity and target binding . Biological testing (e.g., IC determination) quantifies potency changes .
Q. What strategies validate synergistic effects when combining this compound with other therapeutic agents?
Combination index (CI) analysis via the Chou-Talalay method quantifies synergy. For example, co-administering pyrrolo-pyrimidine derivatives with cisplatin in cancer cell lines may reduce IC values by 50%. Mechanistic studies (e.g., Western blotting for apoptosis markers) confirm synergistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
